![molecular formula C12H13NO2 B3349550 6-Indolizinecarboxylic acid, 2-methyl-, ethyl ester CAS No. 22320-28-1](/img/structure/B3349550.png)
6-Indolizinecarboxylic acid, 2-methyl-, ethyl ester
Description
“6-Indolizinecarboxylic acid, 2-methyl-, ethyl ester” is a type of ester. Esters are a class of organic compounds that are derived from carboxylic acids . They are often used in a variety of applications due to their stability and low reactivity . They are also known for their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .
Synthesis Analysis
Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . Acid chlorides can also react with alcohols to yield esters . Another method involves the Fischer indole synthesis, which involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .Molecular Structure Analysis
The molecular structure of esters includes a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
Esters can undergo various chemical reactions. They can be hydrolyzed to form carboxylic acids and alcohols through reaction with water and a catalytic amount of strong acid . This reaction represents the reverse of the acid-catalyzed esterification of a carboxylic acid and an alcohol . Esters can also be reduced to form alcohols or aldehydes depending on the reducing agent .Future Directions
The future directions for the study and application of “6-Indolizinecarboxylic acid, 2-methyl-, ethyl ester” and other esters are vast. Given their wide occurrence in nature and their important commercial uses, there is ongoing research into novel methods of synthesis . Furthermore, the application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
properties
IUPAC Name |
ethyl 2-methylindolizine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)10-4-5-11-6-9(2)7-13(11)8-10/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABPHXXMYIIXDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C2C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344924 | |
Record name | 6-Indolizinecarboxylic acid, 2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Indolizinecarboxylic acid, 2-methyl-, ethyl ester | |
CAS RN |
22320-28-1 | |
Record name | 6-Indolizinecarboxylic acid, 2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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